KD5170 - 940943-37-3

KD5170

Catalog Number: EVT-254748
CAS Number: 940943-37-3
Molecular Formula: C20H25N3O5S2
Molecular Weight: 451.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KD5170, also known as KD5170, is a small molecule identified through high-throughput screening for histone deacetylase (HDAC) inhibitory activity. [, ] Unlike many HDAC inhibitors in development, KD5170 is not a hydroxamic acid, offering potential for distinct pharmaceutical properties. [] KD5170 exhibits potent anti-tumor activity in vitro and in vivo across a range of cancer types, including multiple myeloma and prostate cancer. [, , , , , , ] This activity is attributed to its ability to inhibit both class I and II HDACs, leading to altered gene expression and induction of apoptosis in cancer cells. [, , ]

Synthesis Analysis

While details of KD5170 synthesis are not explicitly provided in the provided papers, the identification of KD5170 arose from a medicinal chemistry optimization effort targeting the α-mercaptoketone chemical series. [] This suggests a multi-step synthesis process involving modifications to the α-mercaptoketone scaffold to achieve the desired potency and selectivity profile.

Mechanism of Action

KD5170 functions as a histone deacetylase (HDAC) inhibitor, targeting both class I and II HDAC enzymes. [, , ] By inhibiting HDACs, KD5170 prevents the removal of acetyl groups from histone proteins. [, , , , , , ] This leads to increased acetylation of histones, altering chromatin structure and impacting gene expression. [, ] The altered gene expression profile induced by KD5170 promotes cell cycle arrest, induces apoptosis (programmed cell death), and inhibits the growth of various cancer cells. [, , , , , , ]

Applications
  • Multiple myeloma: KD5170 effectively inhibits the growth of multiple myeloma cells in vitro and in vivo. [, ] It induces apoptosis in myeloma cells through multiple pathways, including DNA damage, mitochondrial signaling, and activation of caspases. [, ] Additionally, KD5170 exhibits synergy with other anti-myeloma agents like bortezomib and TNF-related apoptosis-inducing ligand. [, ]
  • Prostate cancer: KD5170 displays potent anti-proliferative activity against prostate cancer cells and inhibits tumor growth in vivo. [] The compound enhances the growth inhibitory effects of Am80, a synthetic retinoid, in prostate cancer cell lines. [] Notably, KD5170 combined with docetaxel shows increased antitumor activity in prostate cancer xenograft models. []
  • Broad spectrum anti-tumor activity: KD5170 exhibits significant antiproliferative activity against a wide range of human tumor cell lines. [] In vivo, KD5170 effectively inhibits tumor growth in xenograft models of colorectal, non-small cell lung, and prostate cancers. []
Future Directions
  • Development of strategies to overcome resistance: Understanding the mechanisms of resistance to KD5170, such as activation of the ERK/MAPK pathway, could lead to the development of combination therapies or novel strategies to overcome resistance. [, ]

Vorinostat (SAHA, Zolinza)

  • Compound Description: Vorinostat is a hydroxamic acid-based histone deacetylase inhibitor (HDACI) approved for the treatment of cutaneous T-cell lymphoma. It acts by binding to the catalytic zinc ion in the active site of HDACs, inhibiting their activity and inducing cell cycle arrest and apoptosis in cancer cells. [, ]
  • Relevance: Vorinostat serves as a benchmark compound for KD5170, as it represents a clinically validated HDACI. While both compounds target HDACs, they differ in their chemical structures: Vorinostat is a hydroxamic acid derivative, whereas KD5170 belongs to the mercaptoketone class of HDACIs. This structural distinction may confer different pharmacological properties and activity profiles to KD5170. [, ]

Suberoylanilide Hydroxamic Acid (SAHA)

  • Compound Description: Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a histone deacetylase (HDAC) inhibitor with preference for class I and II HDACs. It demonstrates anti-tumor activity by inhibiting cell growth and inducing apoptosis in various cancer cells, including prostate cancer. []
  • Relevance: Similar to KD5170, SAHA acts as an HDAC inhibitor and exhibits anti-cancer properties. Research indicates that both SAHA and KD5170 can elevate RARα protein levels in LNCaP prostate cancer cells, potentially contributing to their therapeutic effects. This suggests a potential overlap in their mechanisms of action, despite belonging to different chemical classes (SAHA being a hydroxamic acid and KD5170 a mercaptoketone). []

Romidepsin

  • Compound Description: Romidepsin is a thiol-containing natural product that acts as a histone deacetylase inhibitor (HDACI). It induces cell cycle arrest, differentiation, and apoptosis in transformed cells. []

NCH-51

  • Compound Description: NCH-51 is a thiol-containing histone deacetylase inhibitor (HDACI) that inhibits cell growth and induces apoptosis by promoting histone acetylation. []

Bortezomib (Velcade)

  • Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. It blocks the proteasome, a cellular complex responsible for protein degradation, leading to an accumulation of misfolded proteins and induction of apoptosis in cancer cells. []
  • Relevance: While not structurally related to KD5170, Bortezomib represents a clinically relevant agent for combination therapy in multiple myeloma. Studies have demonstrated that the combination of KD5170 and Bortezomib synergistically enhances anti-myeloma activity, suggesting a potential benefit of combining these drugs in treating multiple myeloma. []
  • Compound Description: Tumor necrosis factor–related apoptosis-inducing ligand (TRAIL) is a protein that can induce apoptosis in cancer cells by binding to death receptors on the cell surface. []
  • Relevance: While not structurally related to KD5170, TRAIL is a potential candidate for combination therapy. Studies have shown that combining KD5170 with TRAIL synergistically enhances anti-myeloma activity, indicating a potential for improved treatment outcomes. []

U0126

  • Compound Description: U0126 is a selective inhibitor of mitogen-activated protein kinase kinases (MEK), which are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway. By inhibiting MEK, U0126 blocks ERK activation and downstream signaling, which can promote cell proliferation and survival in cancer cells. []
  • Relevance: Although structurally distinct from KD5170, U0126 plays a crucial role in overcoming resistance to the HDAC inhibitor. Research indicates that resistance to KD5170 in myeloma cells can be associated with hyperactivation of the ERK/MAPK pathway. Pretreatment with U0126 effectively restores sensitivity to KD5170 in resistant cells, suggesting a synergistic effect and potential for combination therapy to overcome drug resistance. []

Am80 (Tamibarotene)

  • Compound Description: Am80, also known as tamibarotene, is a synthetic retinoid that selectively activates retinoic acid receptors (RAR) α and β. It exhibits antitumor activity in various cancer types, including prostate cancer. []
  • Relevance: While structurally unrelated to KD5170, Am80 represents a potential candidate for combination therapy in prostate cancer. Studies have shown that combining Am80 with an HDAC inhibitor, such as KD5170, enhances the growth-inhibitory effect on LNCaP prostate cancer cells. This suggests a potential synergistic interaction between these two compounds, despite their different mechanisms of action. []

5-Aza-2'-Deoxycytidine

  • Compound Description: 5-Aza-2'-deoxycytidine is a DNA methyltransferase (DNMT) inhibitor. It incorporates into DNA and traps DNMTs, leading to their depletion and subsequent demethylation of DNA. This can reactivate silenced tumor suppressor genes and inhibit cancer cell growth. []
  • Relevance: Although structurally distinct from KD5170, 5-aza-2'-deoxycytidine represents a different epigenetic-modifying agent. This compound was included in a study to compare the effects of combining Am80 with either an HDAC inhibitor like KD5170 or a DNMT inhibitor. The study aimed to explore different combination strategies for enhancing the antitumor effects of Am80 in prostate cancer. []

Properties

CAS Number

940943-37-3

Product Name

S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate

IUPAC Name

S-[2-[6-[[4-[3-(dimethylamino)propoxy]phenyl]sulfonylamino]pyridin-3-yl]-2-oxoethyl] ethanethioate

Molecular Formula

C20H25N3O5S2

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C20H25N3O5S2/c1-15(24)29-14-19(25)16-5-10-20(21-13-16)22-30(26,27)18-8-6-17(7-9-18)28-12-4-11-23(2)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,21,22)

InChI Key

KXWBUKMWZKTHCV-UHFFFAOYSA-N

SMILES

CC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C

Synonyms

S-(2-(6-(4-(3-(dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate

Canonical SMILES

CC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.